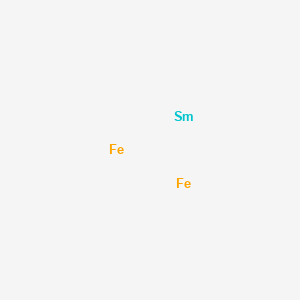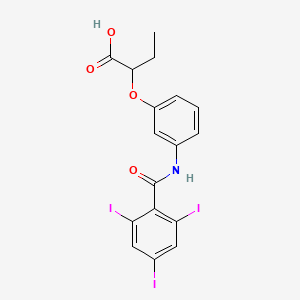
Copper--zirconium (9/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-zirconium (9/2) is an intermetallic compound that combines the properties of copper and zirconium. This compound is known for its unique structural, mechanical, and thermal properties, making it valuable in various industrial and scientific applications. The combination of copper’s excellent electrical and thermal conductivity with zirconium’s high corrosion resistance and strength results in a material with enhanced performance characteristics.
准备方法
Synthetic Routes and Reaction Conditions: Copper-zirconium (9/2) can be synthesized using various methods, including the sol-gel technique and molten salt method. The sol-gel technique involves the hydrolysis and condensation of metal alkoxides, resulting in the formation of a gel that is subsequently dried and calcined to obtain the desired compound . This method allows for precise control over the composition and morphology of the resulting nanoparticles.
The molten salt method involves the deposition of zirconium coatings on copper substrates in an alumina crucible at high temperatures (around 1023 K). This process results in the diffusion of zirconium into the copper substrate, forming copper-zirconium alloys on the surface .
Industrial Production Methods: In industrial settings, copper-zirconium (9/2) is typically produced through high-temperature alloying processes. These processes involve melting copper and zirconium together in a controlled environment to ensure the desired stoichiometry and phase composition. The resulting alloy is then cast into ingots or other desired shapes for further processing and application.
化学反应分析
Types of Reactions: Copper-zirconium (9/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of both copper and zirconium atoms.
Common Reagents and Conditions: Common reagents used in the reactions of copper-zirconium (9/2) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions can be carried out using oxygen or air at elevated temperatures, resulting in the formation of copper and zirconium oxides . Reduction reactions can be performed using hydrogen gas, which reduces the metal oxides back to their metallic states .
Major Products Formed: The major products formed from the reactions of copper-zirconium (9/2) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield copper oxide (CuO) and zirconium oxide (ZrO2), while reduction reactions produce metallic copper and zirconium .
科学研究应用
Copper-zirconium (9/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the hydrogenation of organic compounds and the reduction of carbon dioxide to valuable chemicals . In biology and medicine, copper-zirconium nanoparticles are explored for their potential use in drug delivery systems and as antimicrobial agents .
In the industrial sector, copper-zirconium (9/2) is employed in the production of high-strength, corrosion-resistant alloys for aerospace and automotive applications. Its excellent thermal and electrical conductivity also makes it suitable for use in electronic devices and components .
作用机制
The mechanism of action of copper-zirconium (9/2) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound’s surface provides active sites for the adsorption and activation of reactant molecules, facilitating chemical transformations . The presence of both copper and zirconium atoms enhances the compound’s catalytic activity by providing multiple reaction pathways and increasing the overall reaction rate.
In biological applications, copper-zirconium nanoparticles can interact with cellular membranes and proteins, leading to the disruption of microbial cell walls and inhibition of microbial growth . The compound’s high surface area and reactivity contribute to its effectiveness as an antimicrobial agent.
相似化合物的比较
Copper-zirconium (9/2) can be compared with other similar compounds, such as copper-zirconium (5/8) and copper-zirconium (24/13). These compounds share some properties with copper-zirconium (9/2) but differ in their stoichiometry and phase composition . For example, copper-zirconium (5/8) has a higher zirconium content, resulting in increased corrosion resistance but lower electrical conductivity compared to copper-zirconium (9/2).
Other similar compounds include zirconium carbide (ZrC) and zirconium nitride (ZrN), which are known for their high hardness and thermal stability . While these compounds do not contain copper, they share some of the high-temperature and corrosion-resistant properties of copper-zirconium (9/2).
Conclusion
Copper-zirconium (9/2) is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it valuable for various scientific research and industrial processes. Understanding the preparation methods, chemical reactions, and mechanisms of action of this compound can help further explore its potential and develop new applications.
属性
CAS 编号 |
12159-16-9 |
|---|---|
分子式 |
Cu9Zr2 |
分子量 |
754.4 g/mol |
IUPAC 名称 |
copper;zirconium |
InChI |
InChI=1S/9Cu.2Zr |
InChI 键 |
DVYOIJACDNQLGE-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


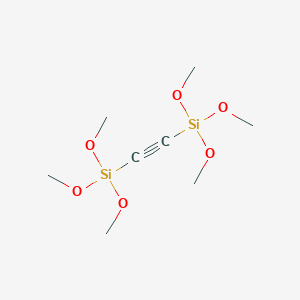

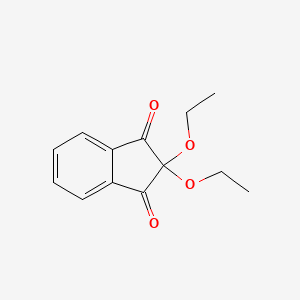
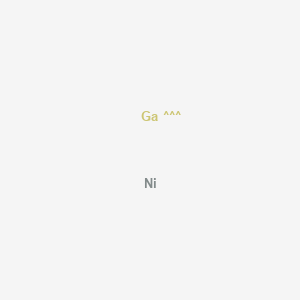
![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
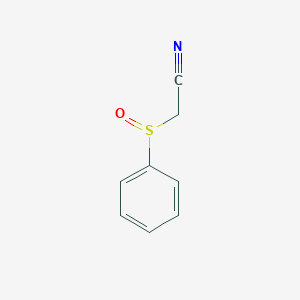
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
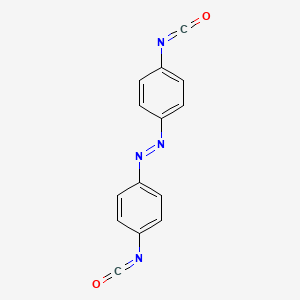
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)

